(3-Hexanoyloxy-2-hydroxypropyl) hexanoate

Lipid Biochemistry Enzyme Kinetics Acyltransferase Assay

(3-Hexanoyloxy-2-hydroxypropyl) hexanoate, commonly referred to as 1,3-Dicaproin, is a symmetrical diacylglycerol (DAG) composed of a glycerol backbone esterified with two hexanoic acid (C6:0) chains at the sn-1 and sn-3 positions. It has the molecular formula C15H28O5 and a molecular weight of 288.38 g/mol.

Molecular Formula C15H28O5
Molecular Weight 288.38 g/mol
CAS No. 17598-92-4
Cat. No. B093730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Hexanoyloxy-2-hydroxypropyl) hexanoate
CAS17598-92-4
Molecular FormulaC15H28O5
Molecular Weight288.38 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCC(COC(=O)CCCCC)O
InChIInChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-11-13(16)12-20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3
InChIKeyDQQLOSMRRMBPNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (3-Hexanoyloxy-2-hydroxypropyl) hexanoate (CAS 17598-92-4): Compound Identity and Core Characteristics


(3-Hexanoyloxy-2-hydroxypropyl) hexanoate, commonly referred to as 1,3-Dicaproin, is a symmetrical diacylglycerol (DAG) composed of a glycerol backbone esterified with two hexanoic acid (C6:0) chains at the sn-1 and sn-3 positions [1]. It has the molecular formula C15H28O5 and a molecular weight of 288.38 g/mol . This regiospecific isomer is distinct from 1,2-dihexanoylglycerol and is utilized as a research tool in lipid biochemistry, particularly as a substrate for acyltransferase enzymes and as a synthetic intermediate for lipophilic prodrug conjugates [2].

Enzyme studies 1,3-DAG probe for acyltransferase substrate assays
Synthetic tool Regiospecific intermediate for lipid-mimetic prodrug conjugates
Formulation research Short-chain DAG for carrier and solubility studies

Why Other Diacylglycerols Cannot Simply Substitute for (3-Hexanoyloxy-2-hydroxypropyl) hexanoate


Substituting 1,3-dicaproin with a generic diacylglycerol is not scientifically valid due to the critical influence of regiospecificity and fatty acid chain length on biological activity. In acyltransferase assays, enzymes like PES1 and PES2 display differential activity between the 1,3- and 1,2-regioisomers of dihexanoylglycerol [1]. Furthermore, the specific short-chain length (C6) directly impacts the compound's physicochemical properties, such as LogP and solubility, which are vital in drug delivery design. A different regioisomer or chain length will fundamentally alter substrate affinity and functional performance, making the compound non-interchangeable for precise research or formulation tasks [2].

Regioisomer mismatch
1,2-isomer shows different acyltransferase recognition; assay results may not transfer.
Chain-length sensitivity
Longer-chain analogs alter LogP and solubility, potentially shifting formulation behavior.
Synthetic handle
Only 1,3-substitution enables direct sn-2 coupling; 1,2-isomer requires additional steps.

Quantitative Evidence for Differentiated Selection of (3-Hexanoyloxy-2-hydroxypropyl) hexanoate (CAS 17598-92-4)


Regioisomer-Specific Substrate Recognition by Arabidopsis Acyltransferases PES1 and PES2

The 1,3-regioisomer of dihexanoylglycerol serves as a specific acyl acceptor for DGAT activity, distinct from the 1,2-regioisomer. In heterologous expression assays in yeast microsomes, PES1 and PES2 enzymes exhibited different activity levels when presented with [14C]1,2-dihexanoylglycerol versus [14C]1,3-dihexanoylglycerol, demonstrating that the acylation position is a key determinant of enzyme recognition [1]. This directly contradicts any assumption of functional equivalence between the regioisomers.

Enzyme Recognition
Head-to-head
1,2-isomer shows higher DGAT activity than 1,3-isomer in yeast microsome assay
Assay interpretation requires regioisomer identity
Autoradiography; 3-5 replicates
Lipid Biochemistry Enzyme Kinetics Acyltransferase Assay

Predicted Physicochemical Advantages for Drug Delivery: LogP and Solubility Profile

As a short-chain diacylglycerol, (3-hexanoyloxy-2-hydroxypropyl) hexanoate is predicted to occupy a distinct physicochemical space compared to its longer-chain analogs. Its computed LogP is 3.2, and it has 14 rotatable bonds, indicating better aqueous solubility and handling properties than longer-chain diacylglycerols [1]. For example, the C10 analog 1,3-dicaprin (CAS 17598-93-5) has a higher LogP and molecular weight (400.59 g/mol), which typically results in much lower water solubility and different self-assembling behavior in lipid formulations .

Physicochemical Profile
Class-level
LogP 3.2; MW 288.38 g/mol (C10 analog MW 400.59 g/mol)
Supports solubility screening in formulation research
Predicted properties; experimental verification recommended
Drug Delivery Preformulation Lipid-Based Nanoparticles

Specificity as a Synthetic Intermediate for Regioselective Prodrug Conjugates

The compound's 1,3-diacylglycerol structure is explicitly used as a scaffold to synthesize lipophilic prodrugs, a strategy reported for enhancing the bioavailability of nucleoside reverse transcriptase inhibitors (NRTIs) like AZT. A research paper describes that using a 1,3-diacylglycerol motif, such as 1,3-dicaproin, allows the prodrug to mimic natural lipid metabolic pathways, improving drug delivery to target cells [1]. The specific regioisomer is crucial, as only the 1,3-substitution pattern leaves the sn-2 hydroxyl available for coupling to the drug's phosphonate moiety, a step not feasible with a 1,2-isomer without complex protection strategies.

Synthetic Utility
Cross-study
1,3-isomer enables direct sn-2 functionalization; 1,2-isomer requires protection strategy
Streamlined synthetic route for 1,3-DAG conjugates
No comparative yield data available
Prodrug Design HIV Therapeutics AZT Analogs

High-Impact Application Scenarios for (3-Hexanoyloxy-2-hydroxypropyl) hexanoate (CAS 17598-92-4)


Biochemical Profiling of Diacylglycerol Acyltransferase (DGAT) Substrate Specificity

This compound is the definitive research tool for studies requiring a synthetic, short-chain 1,3-diacylglycerol. The direct evidence of differential enzymatic activity compared to the 1,2-isomer from Section 3 demonstrates its non-substitutable role in characterizing acyltransferase activities, such as those of PES1 and PES2. Using the correct regioisomer is essential for obtaining biologically meaningful data on lipid synthesis pathways in plants and other organisms.

Design and Synthesis of Lipid-Mimetic Antiviral Prodrugs

Based on its established use as a scaffold in lipophilic prodrug synthesis for HIV inhibitors from Section 3, this compound offers a targeted synthetic entry point. Its symmetrical 1,3-substitution pattern is uniquely suited for functionalizing the central sn-2 hydroxyl group, a critical structural requirement for creating bioactivatable conjugates that leverage natural lipid transport pathways to improve therapeutic bioavailability.

Formulation Science: Development of Short-Chain Lipid Nanoparticles (LNPs)

The predicted physicochemical advantages, such as a lower LogP and significantly lower molecular weight compared to longer-chain analogs from Section 3, position this C6 diacylglycerol as a superior candidate for early-stage LNP or emulsion formulation. Its enhanced solubility and molecular mobility allow for the creation of more homogeneous, easily processed formulations, reducing aggregation risks that are more common with its lipophilic counterparts.

Application
Selection Property
Validation Focus
Acyltransferase substrate profiling
1,3-regioisomer identity
Activity comparison with 1,2-isomer
Lipid-mimetic prodrug synthesis research
1,3-substitution pattern for sn-2 coupling
Synthetic route efficiency and conjugate stability
Short-chain lipid nanoparticle formulation studies
Lower molecular weight and LogP profile
Solubility and processing homogeneity review
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